REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:15]=[CH:14][CH:13]=[CH:12][C:5]=1[CH2:6][C:7]1[NH:8][CH:9]=[CH:10][N:11]=1)([O-])=O.Cl.[OH-].[Na+]>C(O)C.[Fe]>[NH2:1][C:4]1[CH:15]=[CH:14][CH:13]=[CH:12][C:5]=1[CH2:6][C:7]1[NH:11][CH:10]=[CH:9][N:8]=1 |f:2.3|
|
Name
|
|
Quantity
|
1.7 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
8.3 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
42.97 mol
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
14.22 mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(CC=2NC=CN2)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
The suspension is stirred under nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is then warmed to 70°
|
Type
|
CUSTOM
|
Details
|
A vigorous exotherm results
|
Type
|
TEMPERATURE
|
Details
|
a strong reflux
|
Type
|
ADDITION
|
Details
|
are added over 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
Heat
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
The suspension is stirred for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The cake is washed with 1,000 ml of absolute ethanol
|
Type
|
CUSTOM
|
Details
|
the solvent is removed
|
Type
|
STIRRING
|
Details
|
stirred under nitrogen atmosphere for two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
collected
|
Type
|
WASH
|
Details
|
washed with 2,000 ml of water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(CC=2NC=CN2)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |